REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:8].OS(O)(=O)=O.[N+:14]([O-])([OH:16])=[O:15]>>[Cl:1][C:2]1[CH:7]=[C:6]([N+:14]([O-:16])=[O:15])[CH:5]=[CH:4][N+:3]=1[O-:8]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=[N+](C=CC=C1)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The acidic solution is heated in a steam bath for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice water (600 ml)
|
Type
|
FILTRATION
|
Details
|
The resultant solid is filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot chloroform
|
Type
|
CUSTOM
|
Details
|
the solution being dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
The aqueous filtrate obtained
|
Type
|
CUSTOM
|
Details
|
after the removal of the original solid
|
Type
|
EXTRACTION
|
Details
|
extracted continuously with chloroform
|
Type
|
CUSTOM
|
Details
|
the extract being dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.46 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |